

# Technical Guide: Spectral Analysis of Benzyl 4-oxoazepane-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Benzyl 4-oxoazepane-1-carboxylate

Cat. No.: B1270719

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Benzyl 4-oxoazepane-1-carboxylate** (CAS No: 83621-33-4). Due to the limited availability of published experimental spectra, this document presents predicted spectral data based on the compound's known structure, supplemented with general experimental protocols for context.

## Compound Information


- IUPAC Name: **Benzyl 4-oxoazepane-1-carboxylate**
- Molecular Formula:  $C_{14}H_{17}NO_3$  [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 247.29 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Structure:  Chemical structure of Benzyl 4-oxoazepane-1-carboxylate

Image Credit: Sigma-Aldrich

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **Benzyl 4-oxoazepane-1-carboxylate**. These predictions are generated using computational models and serve as a reference for spectral analysis.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.30 - 7.40	m	5H	Phenyl-H
~ 5.15	s	2H	Benzyl-CH <sub>2</sub>
~ 3.60 - 3.80	m	4H	N-CH <sub>2</sub> (azepane ring)
~ 2.50 - 2.70	m	4H	CH <sub>2</sub> -C=O (azepane ring)
~ 1.80 - 2.00	m	2H	CH <sub>2</sub> (azepane ring)

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 208 - 212	C=O (keto, azepane ring)
~ 155 - 157	C=O (carbamate)
~ 136 - 138	Phenyl-C (quaternary)
~ 128 - 129	Phenyl-CH
~ 67 - 69	Benzyl-CH <sub>2</sub>
~ 45 - 55	N-CH <sub>2</sub> (azepane ring)
~ 35 - 45	CH <sub>2</sub> -C=O (azepane ring)
~ 25 - 30	CH <sub>2</sub> (azepane ring)

## IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~ 3030 - 3100	C-H stretch (aromatic)
~ 2850 - 3000	C-H stretch (aliphatic)
~ 1730 - 1750	C=O stretch (carbamate)
~ 1700 - 1720	C=O stretch (ketone)
~ 1450 - 1600	C=C stretch (aromatic ring)
~ 1200 - 1300	C-N stretch
~ 1000 - 1150	C-O stretch
~ 690 - 770	C-H bend (aromatic, out-of-plane)

## MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio)	Predicted Fragment Ion
247	[M] <sup>+</sup> (Molecular ion)
156	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of benzyl group)
108	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup> (Benzyl alcohol cation)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion, characteristic of benzyl group)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

While specific experimental data for the target compound is not readily available, the following are general methodologies for acquiring the spectral data presented.

## NMR Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- **Sample Preparation:** A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: Standard proton spectra are acquired.
  - <sup>13</sup>C NMR: Proton-decoupled carbon spectra are acquired to obtain singlets for each unique carbon atom.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or in a suitable solvent.
- **Data Acquisition:** The sample is placed in the IR beam, and the interferogram is recorded.
- **Data Processing:** The interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

## Mass Spectrometry

- **Instrumentation:** A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron

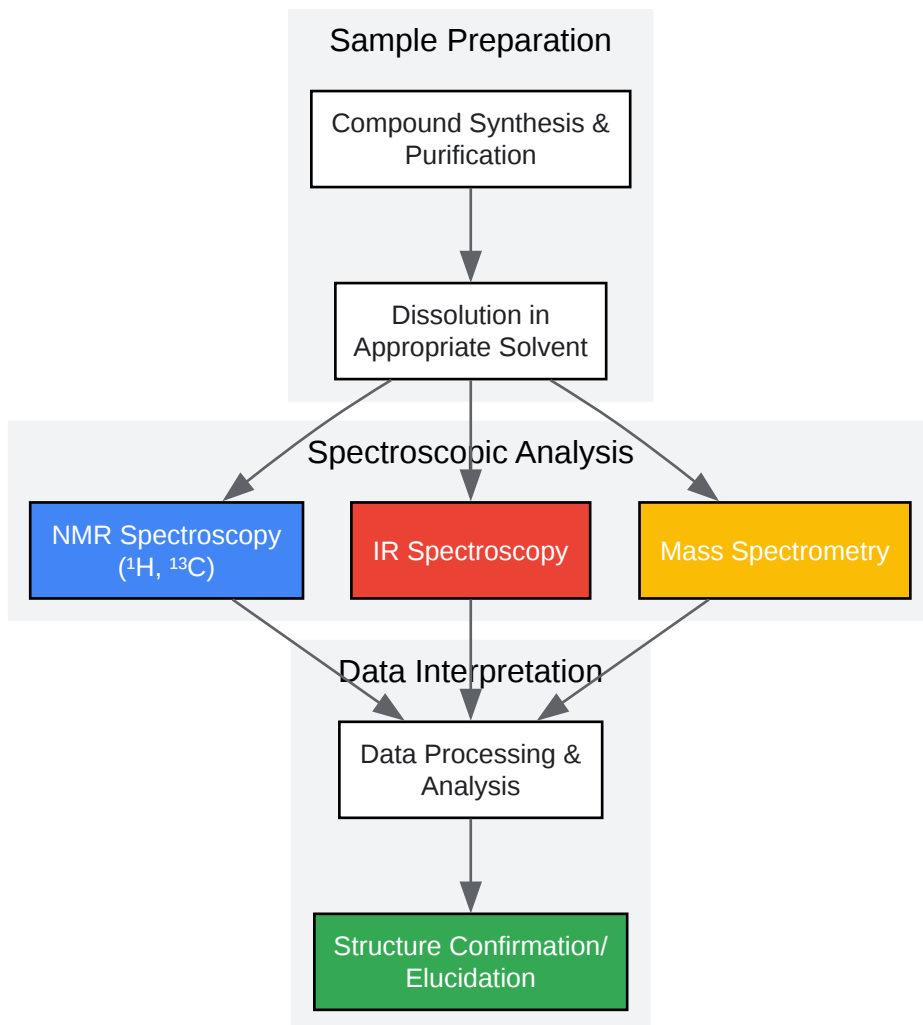
Ionization (EI) is a common ionization technique.

- **Sample Preparation:** The sample is dissolved in a volatile solvent and introduced into the instrument.
- **Data Acquisition:** The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
- **Data Processing:** The detector signal is used to generate a mass spectrum, which plots ion intensity versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like **Benzyl 4-oxoazepane-1-carboxylate**.

## General Workflow for Spectral Analysis



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Caption: General workflow for the spectral analysis of a chemical compound.

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## References

- 1. Sigma Aldrich Benzyl 4-oxazepane-1-carboxylate 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. Benzyl 4-oxazepane-1-carboxylate AldrichCPR 83621-33-4 [sigmaaldrich.com]
- 3. Benzyl 4-oxazepane-1-carboxylate – Biotuva Life Sciences [biotuva.com]
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